

An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid

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Compound of Interest

Compound Name: 2,2-Dichlorobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dichlorobutanoic acid**, focusing on its chemical identity, physicochemical properties, and analytical methodologies. The information is intended to support research and development activities involving this compound.

Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,2-Dichlorobutanoic acid**.^[1] It is also commonly referred to as 2,2-Dichlorobutyric acid.^[1]

Structure:

- Molecular Formula: C₄H₆Cl₂O₂^{[1][2]}
- SMILES: CCC(C(=O)O)(Cl)Cl^[1]
- InChI Key: OBLYWUBMZGHQDN-UHFFFAOYSA-N^[1]

Physicochemical Properties

The key quantitative physicochemical properties of **2,2-Dichlorobutanoic acid** are summarized in Table 1. These computed and experimental values are critical for experimental

design, formulation development, and analytical method development.

Property	Value	Source
Molecular Weight	156.99 g/mol	[1] [2]
Density	1.401 g/cm ³	[2]
Boiling Point	218.1°C at 760 mmHg	[2]
Flash Point	85.7°C	[2]
CAS Number	13023-00-2	[1] [2]
Topological Polar Surface Area	37.3 Å ²	[1]
XLogP3	1.9	[1]

Experimental Protocols

While specific, detailed synthesis protocols for **2,2-Dichlorobutanoic acid** were not prominently available in the reviewed literature, a generalized analytical protocol for its identification and quantification is presented below. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of small carboxylic acids.

3.1 Analytical Protocol: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of halogenated carboxylic acids. Due to the polarity and low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

3.1.1 Sample Preparation and Extraction

- Matrix Dissolution: For solid samples, accurately weigh and dissolve the material in a suitable organic solvent (e.g., methanol, acetonitrile). For liquid samples, an aliquot may be used directly or after dilution.
- Liquid-Liquid Extraction (for aqueous matrices):

- Adjust the pH of the aqueous sample to <2 using a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated form.
- Extract the analyte into an immiscible organic solvent such as ethyl acetate or dichloromethane.
- Repeat the extraction process three times to ensure quantitative recovery.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 1 mL.

3.1.2 Derivatization (Silylation)

Derivatization is crucial for the GC-MS analysis of carboxylic acids. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective method.[\[3\]](#)[\[4\]](#)

- Transfer 100 μ L of the concentrated extract to a clean, dry autosampler vial.
- Add 50 μ L of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the vial to room temperature before GC-MS injection.

3.1.3 GC-MS Instrumentation and Conditions

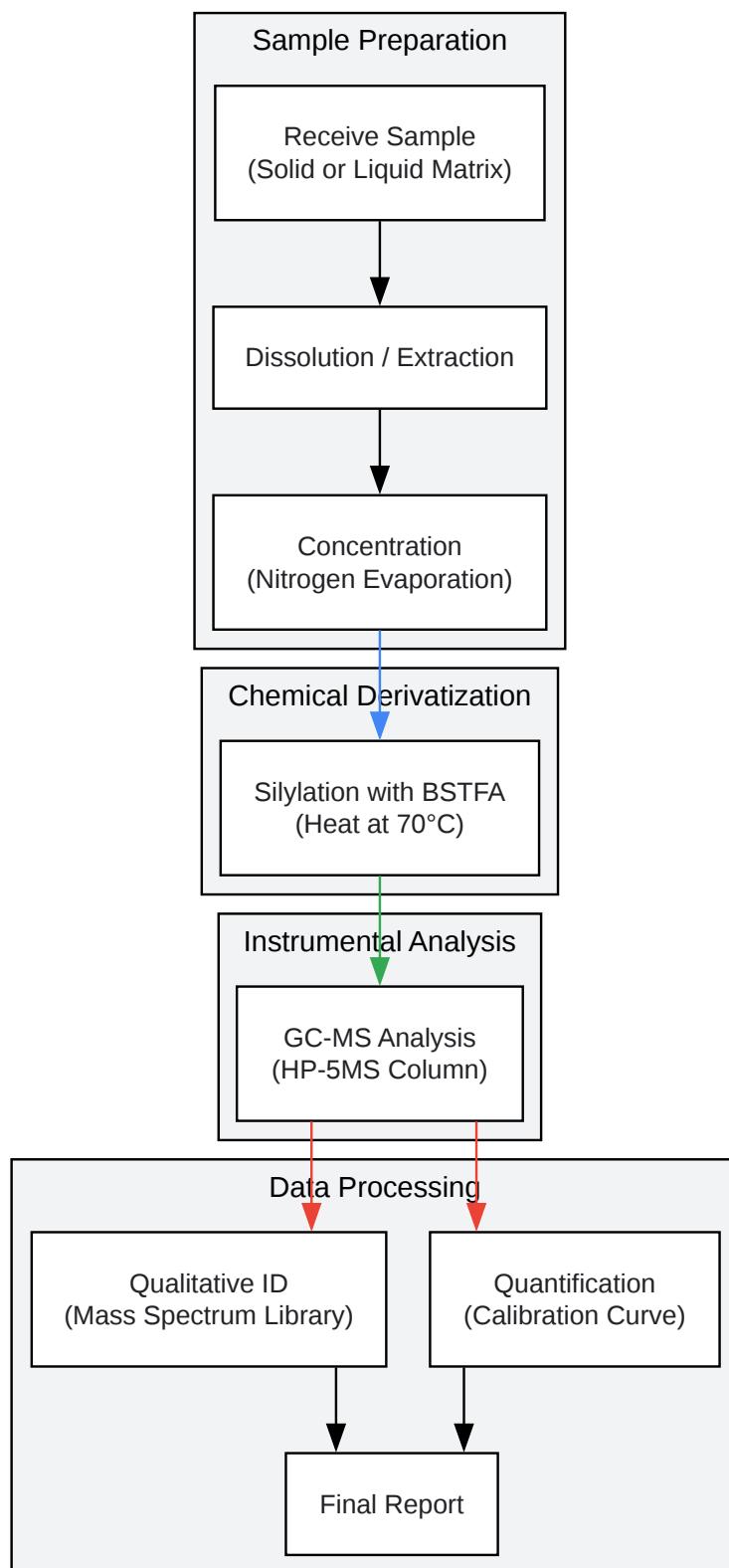
The following are typical GC-MS parameters for the analysis of derivatized carboxylic acids.[\[5\]](#)

- Gas Chromatograph: Agilent GC system (or equivalent)
- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless injection (1 μ L).

- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer: Agilent MS (or equivalent)
- Interface Temperature: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualization of Experimental Workflow

The logical flow of the analytical protocol described above is crucial for reproducibility and understanding. The following diagram illustrates the key stages from sample receipt to data analysis.

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Caption: Generalized workflow for the GC-MS analysis of **2,2-Dichlorobutanoic acid**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain literature detailing the biological activity, metabolic fate, or interaction of **2,2-Dichlorobutanoic acid** with cellular signaling pathways. Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown various biological effects, including the induction of oxidative stress and apoptosis.^{[6][7][8]} However, these findings cannot be directly extrapolated to **2,2-Dichlorobutanoic acid** without dedicated experimental investigation. Future research is required to elucidate the potential pharmacological or toxicological profile of this specific molecule.

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